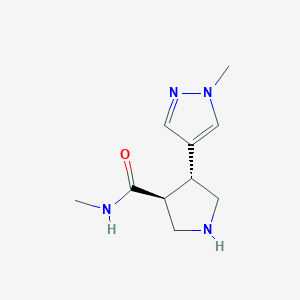
(3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Stereochemistry and Pharmacological Profile
Stereochemistry plays a crucial role in the pharmacological profile of compounds related to (3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide. For instance, research on phenylpiracetam and its methyl derivative highlights the importance of stereochemistry in enhancing the pharmacological effects of these compounds. The studies reveal that specific stereoconfigurations can lead to improved biological properties, justifying the focus on synthesizing enantiomerically pure compounds for better therapeutic outcomes (Veinberg et al., 2015).
Synthesis of Heterocycles
The synthesis of heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives, is a significant area of research. These heterocycles serve as crucial intermediates for developing various biologically active compounds. Enaminoketones, for example, are versatile synthetic intermediates used to construct a wide array of heterocycles with potential biological activities (Negri, Kascheres, & Kascheres, 2004).
Optical Sensors and Medicinal Applications
Pyrimidine derivatives, including those structurally related to this compound, have been employed as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These compounds find applications in developing optical sensors and possess a range of biological and medicinal applications (Jindal & Kaur, 2021).
Novel CNS Acting Drugs
Research into functional chemical groups that may serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity is of high interest. Heterocycles containing heteroatoms such as nitrogen and sulfur are explored for their potential CNS effects, ranging from depression to euphoria and convulsion. This area of study aims to identify novel CNS acting drugs with fewer adverse effects compared to existing medications (Saganuwan, 2017).
Pyrrolidine as a Drug Discovery Scaffold
The pyrrolidine scaffold, including this compound, is widely utilized in drug discovery due to its versatility and ability to explore pharmacophore space efficiently. Research indicates that bioactive molecules characterized by the pyrrolidine ring demonstrate target selectivity and varied biological activities, making it a valuable scaffold in medicinal chemistry (Li Petri et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide involves the reaction of a pyrrolidine derivative with a methylpyrazole derivative in the presence of a coupling agent. The resulting intermediate is then subjected to N-methylation and carboxylation to yield the final product.", "Starting Materials": [ "4-methyl-1H-pyrazole", "3-bromo-1-propanol", "L-proline", "methyl iodide", "diisopropylcarbodiimide (DIC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "acetic anhydride", "sodium bicarbonate (NaHCO3)", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(1-methylpyrazol-4-yl)butan-1-ol", "4-methyl-1H-pyrazole is reacted with 3-bromo-1-propanol in the presence of TEA and DMF to yield 4-(1-hydroxypropyl)-1-methylpyrazole. This intermediate is then treated with DIC and acetic anhydride to yield 4-(1-acetoxypropyl)-1-methylpyrazole. Finally, NaHCO3 is added to the reaction mixture to neutralize the acid and the product is extracted with ethyl acetate.", "Step 2: Synthesis of (3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide", "L-proline is reacted with methyl iodide in the presence of NaHCO3 and DMF to yield N-methyl-L-proline. This intermediate is then reacted with 4-(1-acetoxypropyl)-1-methylpyrazole in the presence of TEA and DMF to yield (3S,4R)-N-Methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid. Finally, this intermediate is subjected to N-methylation and carboxylation using methyl iodide and acetic anhydride in the presence of TEA and DMF to yield the final product." ] } | |
Numéro CAS |
1807914-43-7 |
Formule moléculaire |
C10H16N4O |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
N-methyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-11-10(15)9-5-12-4-8(9)7-3-13-14(2)6-7/h3,6,8-9,12H,4-5H2,1-2H3,(H,11,15) |
Clé InChI |
NWQNWBGNKHNAGL-UHFFFAOYSA-N |
SMILES isomérique |
CNC(=O)[C@H]1CNC[C@@H]1C2=CN(N=C2)C |
SMILES |
CNC(=O)C1CNCC1C2=CN(N=C2)C |
SMILES canonique |
CNC(=O)C1CNCC1C2=CN(N=C2)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2976074.png)
![3,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2976076.png)
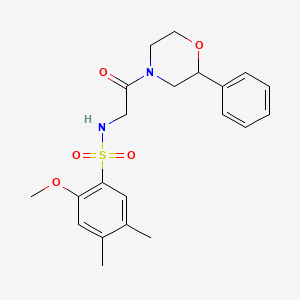


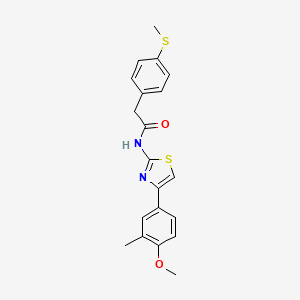
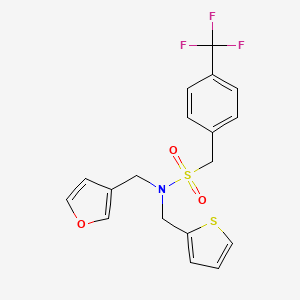
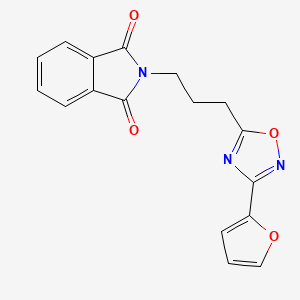
![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanone](/img/structure/B2976084.png)
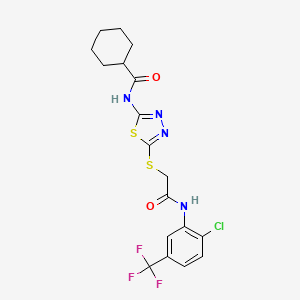

![(Z)-methyl 2-(furan-3-ylmethylene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2976091.png)
![1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]-4-phenylpiperazine](/img/structure/B2976093.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2976094.png)
